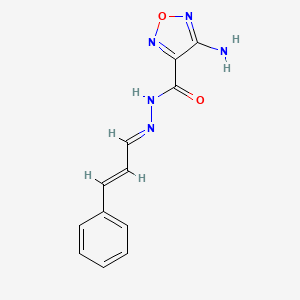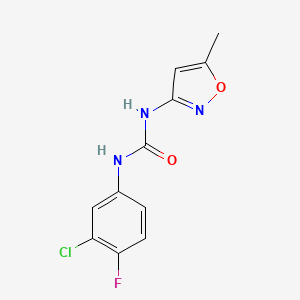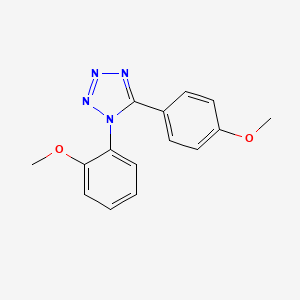
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole, commonly known as MMPT, is a chemical compound that belongs to the tetrazole family. It is a heterocyclic organic compound that contains a five-membered ring of four nitrogen atoms and one carbon atom. MMPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of MMPT is not fully understood. However, it has been proposed that MMPT exerts its anticancer effects by inducing apoptosis, a programmed cell death process, in cancer cells. Additionally, MMPT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MMPT has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer progression. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPT possesses several advantages and limitations when used in lab experiments. One of the major advantages of MMPT is its high yield synthesis and ease of purification. Additionally, MMPT has been found to possess significant anticancer properties, making it a potential candidate for the development of new anticancer drugs. However, one of the major limitations of MMPT is its poor solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
MMPT has significant potential for further research and development. Some of the future directions for the study of MMPT include:
1. Investigating the structure-activity relationship of MMPT and its derivatives to identify more potent anticancer agents.
2. Studying the mechanism of action of MMPT to identify its molecular targets and pathways involved in its anticancer and anti-inflammatory effects.
3. Developing new methods for the synthesis of MMPT and its derivatives to improve their yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of MMPT to determine its safety and efficacy in vivo.
5. Exploring the potential applications of MMPT in other fields, including material science and organic synthesis.
Conclusion:
In conclusion, MMPT is a promising chemical compound that possesses significant potential for various applications in medicinal chemistry, material science, and organic synthesis. Its anticancer and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MMPT and its potential applications in different fields.
Métodos De Síntesis
The synthesis of MMPT can be achieved through various methods, including the reaction of 2-methoxybenzylidene-4-methoxyaniline with sodium azide in the presence of copper (II) sulfate pentahydrate. The reaction takes place in ethanol at room temperature and yields MMPT as a white solid with a high yield.
Aplicaciones Científicas De Investigación
MMPT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer properties and has been found to inhibit the proliferation of various cancer cell lines. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-9-7-11(8-10-12)15-16-17-18-19(15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBSHYEMHOHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

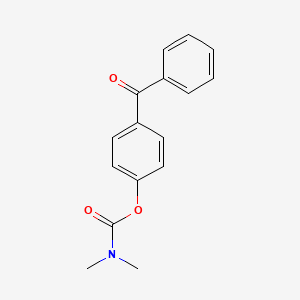
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
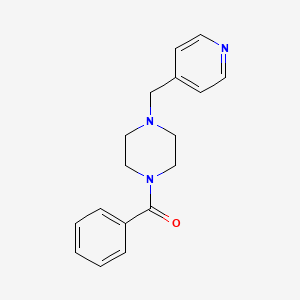
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
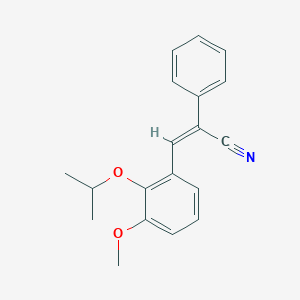
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
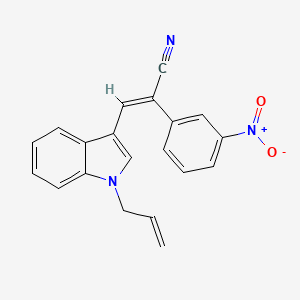
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
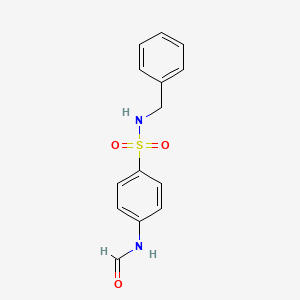
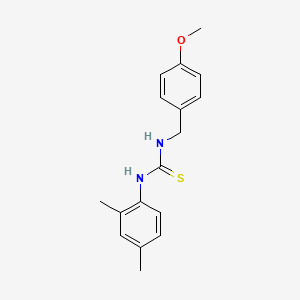
![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
